Log P of 1.40 vs. 2.47 for Phenytoin: A 1.07 Log-Unit Lipophilicity Gap Driving ADME Property Divergence
5-Methyl-5-phenylhydantoin exhibits a computed log P of 1.39880, compared to a consensus log P of approximately 2.47 (XLOGP3) for phenytoin (5,5-diphenylhydantoin) [1]. This approximately 1.07 log-unit difference represents roughly a 12-fold lower octanol–water partition coefficient for the methyl-phenyl analog. In the solvatochromic analysis of Trišović et al. (2011), 25 derivatives spanning phenytoin, nirvanol, and 5-methyl-5-phenylhydantoin cores with graduated N-3 alkyl substitutions were evaluated; the lipophilicity of the parent 5-methyl-5-phenylhydantoin scaffold was shown to be a critical baseline parameter from which N-3 modifications systematically modulate ADME-predictive descriptors including %Abs (human intestinal absorption), log BB (blood–brain barrier permeation), and log kA (protein binding affinity) [2].
| Evidence Dimension | Log P (octanol–water partition coefficient, computed) |
|---|---|
| Target Compound Data | Log P = 1.40 (5-methyl-5-phenylhydantoin) |
| Comparator Or Baseline | Log P = 2.47 (XLOGP3) / Consensus Log P = 1.81 (phenytoin; 5,5-diphenylhydantoin) |
| Quantified Difference | Δ log P ≈ 1.07 units (~12-fold difference in partition coefficient); also lower than nirvanol (5-ethyl-5-phenylhydantoin), which has intermediate lipophilicity between MPH and phenytoin based on alkyl chain length |
| Conditions | Computed values (ALOGPS/MLOGP/XLOGP3); validated by experimental solvatochromic UV/Vis analysis in solvents of varying polarity |
Why This Matters
A log P difference of >1 unit has practical consequences for chromatographic retention (RP-HPLC method development), solubility-limited formulation design, and predictions of passive membrane permeability—making 5-methyl-5-phenylhydantoin the preferred choice when lower lipophilicity and higher aqueous compatibility are required relative to phenytoin.
- [1] Drug likeness and pharmacokinetics of phenytoin. Table 1, XLOGP3 = 2.47, Consensus Log P = 1.81. PMC. View Source
- [2] Trišović N, Valentić N, Ušćumlić G. Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. BMC Chemistry. 2011;5:62. View Source
